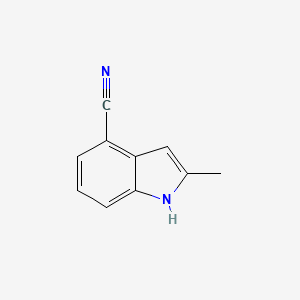

2-Methyl-1H-indole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZLOOFONQYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Characterization of 2 Methyl 1h Indole 4 Carbonitrile and Analogs

High-Resolution Structural Elucidation Techniques

The precise determination of the molecular architecture of 2-Methyl-1H-indole-4-carbonitrile and its analogs relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 2-Methyl-1H-indole-4-carbonitrile , specific proton signals are observed. For instance, in a derivative where the indole (B1671886) nitrogen is substituted, characteristic shifts include a doublet for the proton at position 7 (δ ~7.89 ppm), a doublet for the proton at position 5 (δ ~7.41 ppm), and a triplet for the proton at position 6 (δ ~7.10 ppm). dovepress.com The methyl group at position 2 typically appears as a singlet around δ 2.47-2.51 ppm. dovepress.com

The analysis of indole analogs reveals predictable patterns. In iodo-substituted indoles, the chemical shifts are significantly influenced by the position of the iodine atom. For example, in 5-iodo-2-methyl-1H-indole-3-carbaldehyde, the protons on the benzene (B151609) ring appear at δ 8.38 (s, 1H), 7.45 (d, 1H), and 7.24 (d, 1H), while the methyl group is found at δ 2.67 (s, 3H). rsc.org The NH proton of the indole ring typically gives a broad singlet at a downfield shift, often above δ 11.0 ppm in DMSO-d₆, indicating its acidic nature. rsc.orgbeilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In indole carbonitriles, the carbon of the nitrile group (C≡N) shows a characteristic signal in the range of δ 115-118 ppm. rsc.org The carbons of the indole ring itself resonate between approximately δ 100 and 140 ppm. For example, in 5-iodo-1H-indole-3-carbonitrile, the carbon atoms of the indole core appear at shifts including δ 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, and 115.4 ppm. rsc.org

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) |

|---|---|---|

| 1-(Substituted)-2-methyl-1H-indole-4-carboxamide (analog) | DMSO-d₆ | 7.89 (d, J = 8.2 Hz, 1H), 7.70 (s, 1H), 7.41 (d, J = 7.4 Hz, 1H), 7.19 (s, 1H), 7.09 (d, J = 7.6 Hz, 1H), 2.47 (s, 3H) dovepress.com |

| 5-iodo-1H-indole-3-carbonitrile | DMSO-d₆ | 12.35 (s, 1H, NH), 8.25 (s, 1H), 7.95 (d, J = 1.3 Hz, 1H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H) rsc.org |

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | Not Specified | Characteristic signals for the indole and phenyl protons are observed. mdpi.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Methyl-1H-indole-4-carbonitrile and its analogs, the most characteristic absorption is the stretching vibration of the nitrile group (C≡N). mdpi.com This peak is typically sharp and appears in the region of 2212-2290 cm⁻¹. mdpi.comnih.gov

Another key feature is the N-H stretching vibration of the indole ring, which is observed as a broad band around 3200-3400 cm⁻¹. rsc.orgbeilstein-journals.org The C-H stretching vibrations of the aromatic rings and the methyl group are usually found just above 3000 cm⁻¹. Bending vibrations for the aromatic ring and other fingerprint region absorptions occur at lower wavenumbers (<1600 cm⁻¹). rsc.orgnih.gov For example, the spectrum for 5-iodo-1H-indole-3-carbonitrile shows prominent peaks at 3276 (N-H), 2218 (C≡N), and 1508, 1418, and 883 cm⁻¹ (aromatic framework). rsc.org

| Compound | N-H Stretch | C≡N Stretch | Other Key Bands |

|---|---|---|---|

| 5-iodo-1H-indole-3-carbonitrile | 3276 rsc.org | 2218 rsc.org | 2923, 1508, 1418, 1240, 883 rsc.org |

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | N/A (N-methylated) | 2212 mdpi.com | Characteristic aromatic and alkyl absorptions. mdpi.com |

| 5-Amino-3-(substituted)-1-phenyl-1H-pyrazole-4-carbonitrile (analog) | 3292 nih.gov | 2390 nih.gov | 3064 (O-H), 1602 (N=N), 1566, 1492 (C=C) nih.gov |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For 2-Methyl-1H-indole-4-carbonitrile (molecular formula C₁₀H₈N₂), the calculated exact mass is 156.0687 Da. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often showing the protonated molecule [M+H]⁺. dovepress.com In one study, a derivative of 2-Methyl-1H-indole-4-carbonitrile showed an ESI-MS signal at m/z 283.1, corresponding to its protonated form. dovepress.com HRMS analysis of related iodo-indole carbonitriles confirms their elemental composition with high precision. For instance, 5-iodo-1H-indole-3-carbonitrile yielded an HRMS (ESI) signal for its sodium adduct [M+Na]⁺ at m/z 268.9574, which is in close agreement with the calculated value of 268.9570. rsc.org

X-ray Diffraction (XRD) Studies for Solid-State Structure

For example, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile was solved, revealing a monoclinic crystal system with space group P2₁/n. nih.gov The unit cell dimensions were determined as a = 10.9624 Å, b = 7.8687 Å, and c = 14.2915 Å, with β = 106.727°. nih.gov Such studies also reveal intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. In more complex spiro-indole derivatives, XRD analysis has shown that the indole ring system is nearly planar. iucr.org The collection of diffraction data is typically performed on a CCD diffractometer using Mo Kα radiation. nih.govrsc.org

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental findings. These methods are used to predict molecular geometries, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, where the lowest energy conformation of a molecule is calculated, and for predicting vibrational frequencies, which can be compared with experimental FT-IR spectra. arabjchem.org

Studies on related heterocyclic compounds, such as indole hydrazones and quinoline-carbonitriles, frequently employ DFT methods for structural and electronic analysis. researchgate.netnih.gov A common approach involves using the B3LYP hybrid functional with a basis set like 6-31G(d,p) or the M06-2X functional with a 6-311G+(d,p) basis set. researchgate.netnih.gov These calculations can accurately predict bond lengths, angles, and dihedral angles. The optimized geometry represents a minimum on the potential energy surface. Furthermore, the calculated vibrational frequencies, though often systematically scaled to correct for approximations and anharmonicity, typically show good agreement with experimental IR and Raman spectra, aiding in the assignment of complex spectral bands. arabjchem.org The use of DFT is also mentioned in patents related to indole derivatives, highlighting its role in molecular design. google.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. researchgate.net It is frequently used to predict UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net For indole and its derivatives, TD-DFT studies, often performed at levels like B3LYP/6-311+G(d,p), help in understanding their photophysical properties. researchgate.netnih.gov

The electronic transitions in indole derivatives are typically dominated by π→π* transitions. researchgate.netacs.org The substitution pattern on the indole ring significantly influences the absorption spectra. nih.govnih.gov For instance, studies on substituted ethenyl indoles show that both electron-donating and electron-withdrawing groups can cause a decrease in the optical band gap compared to the unsubstituted parent compound. rsc.org The presence of substituents affects the energies of the characteristic ¹Lₐ and ¹Lₑ excited states of the indole chromophore. nih.govacs.org While many density functionals can predict excited state energies, long-range corrected functionals like LC-ωPBE and LC-BLYP have shown better performance in correctly ordering these states for indole, although the energy gaps may still be underestimated compared to experimental values. acs.org

Computational studies on indole derivatives often report a bathochromic (red) shift in the absorption wavelength upon substitution, with the effect being more pronounced for in-plane substituents that increase the electron density of the indole ring. nih.govchemrxiv.org

| Compound/Analog | Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Indole | S₀ → S₁ | ~280 | >0.1 | HOMO → LUMO (π→π*) |

| Substituted Indole | S₀ → S₁ | ~295 | >0.1 | HOMO → LUMO (π→π*) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most critical orbitals in a molecule, governing its nucleophilic and electrophilic character, respectively. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govresearchgate.net

For indole derivatives, the HOMO is typically distributed over the entire indole ring system, indicating its electron-donating capability. arxiv.org The LUMO's location can vary depending on the nature and position of substituents. In 2-Methyl-1H-indole-4-carbonitrile, the electron-withdrawing nitrile group at the C4 position is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted indole. This reduction in the energy gap suggests increased reactivity and potential for charge transfer interactions. rsc.orgwuxiapptec.com Studies on substituted indoles have shown that the HOMO-LUMO gap can be modulated by substituents; for example, the gap decreases with the introduction of either electron-withdrawing or electron-donating groups on ethenyl indoles. rsc.org

Table 2: FMO Properties of Indole and a Representative Analog Note: Values are illustrative based on general findings for substituted indoles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |

| Substituted Indole (e.g., with CN group) | -5.8 to -6.3 | -1.5 to -2.0 | 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

In indole derivatives, the region around the nitrogen atom of the pyrrole (B145914) ring typically shows a negative electrostatic potential, making it a potential hydrogen bond acceptor site. arxiv.orgresearchgate.net For 2-Methyl-1H-indole-4-carbonitrile, the nitrogen atom of the nitrile group (C≡N) is expected to be the most electron-rich region, represented by a deep red color on the MEP map. This indicates a strong nucleophilic character at this site. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential (blue region), characteristic of an electrophilic site and a hydrogen bond donor. arxiv.org MEP analysis is crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects within a molecule. uni-muenchen.deq-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. uni-muenchen.descirp.org A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization. scirp.org

Table 3: Representative NBO Donor-Acceptor Interactions for Indole Analogs Note: Data is illustrative based on typical NBO analyses of heterocyclic systems.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) | 15-40 |

| π (C=C) | π* (C=C) | 10-25 |

| σ (C-H) | σ* (C-C) | 2-5 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. mdpi.comnih.gov This method identifies critical points in the electron density, particularly bond critical points (BCPs), which reveal the nature of atomic interactions. nih.gov The properties at the BCP, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), distinguish between shared-shell (covalent) and closed-shell (e.g., hydrogen bonds, van der Waals) interactions. mdpi.com

In studies of indole derivatives, QTAIM has been used to characterize intramolecular and intermolecular hydrogen bonds, such as N-H···O interactions. mdpi.com For these interactions, the electron density at the BCP is typically low, and the Laplacian is positive, which is characteristic of closed-shell interactions. mdpi.com QTAIM analysis can confirm the presence and strength of non-covalent interactions that stabilize the molecular or crystal structure, corroborating findings from other methods like NBO and Hirshfeld surface analysis. researchgate.netnih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. orientjchem.orgresearchgate.net It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

Indole derivatives are known to bind to a wide array of biological targets, including protein kinases, tubulin, and various enzymes, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net For instance, indole derivatives have been docked into the active sites of targets like the Enoyl-ACP reductase (InhA) for antitubercular activity, and various protein kinases (e.g., EGFR, CDK2) for anticancer effects. orientjchem.orgnih.gov The binding affinity is often reported as a docking score (in kcal/mol), with more negative values indicating stronger binding. nih.gov Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.gov

For 2-Methyl-1H-indole-4-carbonitrile, its structural features—a hydrogen bond donor (N-H), potential hydrogen bond acceptor (nitrile nitrogen), and a hydrophobic bicyclic core—make it a candidate for binding to various protein active sites. Docking studies could predict its binding mode and affinity to targets implicated in cancer, such as aromatase or other protein kinases. nih.govijcrt.org

Table 4: Illustrative Molecular Docking Results for Indole Analogs against Various Targets

| Compound Analog | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole-chalcone | InhA (4TZK) | -10.45 | Tyr158 |

| Methoxy-indole curcumin | EGFR | -10.1 | Cys773, Asp776 |

| 2-Methylindole (B41428) derivative | Aromatase (3S7S) | -8.9 | ARG A: 159, LEU A: 202 |

In Silico ADME Prediction for Drug-Likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in the early stages of drug discovery to evaluate the pharmacokinetic profile and drug-likeness of a compound. ljmu.ac.ukajol.info These predictions help to filter out candidates that are likely to fail in later stages due to poor bioavailability or unfavorable metabolic pathways. ljmu.ac.uk

Commonly evaluated parameters include compliance with Lipinski's Rule of Five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10), topological polar surface area (TPSA), and gastrointestinal (GI) absorption. ijcrt.orgbenthamscience.com Many studies on indole derivatives perform in silico ADME predictions to assess their potential as oral drug candidates. nih.govijcrt.orgbenthamscience.com For example, a computational study on 2-methyl indole derivatives designed as aromatase inhibitors showed good GI absorption, non-permeability to the blood-brain barrier (BBB), and favorable bioavailability scores. ijcrt.org The predicted lipophilicity (LogP) is also a crucial parameter, with values typically falling within a specific range for optimal drug metabolism. orientjchem.orgijcrt.org

For 2-Methyl-1H-indole-4-carbonitrile (C₁₀H₈N₂), a preliminary ADME profile can be estimated based on its structure, suggesting it would likely comply with Lipinski's rules and exhibit good drug-like properties.

Table 5: Predicted ADME Properties for a Representative 2-Methylindole Analog Source: Based on typical values reported for similar structures. ijcrt.orgjbcpm.com

| Property | Predicted Value/Status |

|---|---|

| Molecular Weight | ~156 g/mol |

| LogP | ~2.3 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 2 |

| Lipinski's Rule of Five | Compliant |

| GI Absorption | High |

| BBB Permeant | No |

| Bioavailability Score | ~0.55 |

Applications Beyond Medicinal Chemistry for 2 Methyl 1h Indole 4 Carbonitrile Derivatives

Materials Science Applications

In materials science, derivatives of 2-methylindole (B41428) have demonstrated significant potential, particularly in the field of photorefractive materials. These materials, which change their refractive index in response to light, are crucial for applications in holographic data storage, optical image processing, and real-time interferometry.

Research has focused on creating low-molecular-weight, glass-forming molecules that integrate both photoconductivity and nonlinear optical (NLO) characteristics into a single component. A notable example is the 2-methylindole derivative, 3-[2-(4-nitrophenyl)ethenyl]-1-(2-ethylhexyl)-2-metylindole (NPEMI-E) . spiedigitallibrary.org This molecule, when studied as a thin film, forms a stable glass and exhibits the necessary properties for photorefractivity. spiedigitallibrary.org To enhance these properties, NPEMI-E is often blended with a photoconductive polymer, such as poly-(N-vinyl-2,3-dimethylindole) (PVDMI) . spiedigitallibrary.orgresearchgate.net

Studies on these blends have yielded impressive results. In one investigation, a blend of NPEMI-E (91.5% by weight) with PVDMI achieved a high optical gain (Γ) of 627 cm⁻¹ at an applied electric field of 60 V/µm. spiedigitallibrary.org Further research on similar blends reported a remarkably high and sharp maximum photorefractive optical gain of approximately 2000 cm⁻¹ for a blend containing about 90% NPEMI-E by weight. The exceptional performance of these indole-derived materials is attributed to a cooperative effect that arises from the specific interactions among the polarized and polarizable NLO molecules at a defined intermolecular distance. spiedigitallibrary.org The structural similarity between the 2-methylindole derivative and the PVDMI polymer ensures high mutual solubility, leading to the formation of unconditionally stable glass films, a critical feature for the durability of optical devices. researchgate.net

| Derivative Blend Composition | Applied Electric Field (V/µm) | Measured Optical Gain (Γ) (cm⁻¹) | Reference |

| 91.5 wt.% NPEMI-E in PVDMI | 60 | 627 | spiedigitallibrary.org |

| ~90 wt.% NPEMI-E in PVDMI | Not specified | ~2000 |

This table presents photorefractive optical gain measurements for blends containing the 2-methylindole derivative NPEMI-E.

Agrochemical Applications

The indole (B1671886) scaffold is fundamental to many natural and synthetic compounds used in agriculture. frontiersin.orgnih.gov Indole derivatives are recognized for their ability to regulate plant growth and enhance defense mechanisms against pathogens. nih.govnih.gov

Indole-based compounds are among the most important classes of plant growth regulators, also known as phytohormones. nih.govkrishibazaar.in Naturally occurring auxins, such as indole-3-acetic acid (IAA) , and related synthetic compounds play a vital role in managing plant growth and development by promoting cell division, elongation, and differentiation. nih.govkrishibazaar.in

Beyond promoting growth, indole derivatives can activate a plant's innate immune system, functioning as plant immune inducers. nih.govnih.gov This activation helps plants defend against a wide range of biotic stresses, including fungal and bacterial infections. nih.gov The mechanism often involves inducing the biosynthesis of key defense signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.gov

Research has shown that various synthetic indole derivatives possess potent antifungal properties. For instance, novel indole derivatives have demonstrated activity against plant pathogens such as Alternaria solani. nih.gov In one study, the 2-methylindole derivative 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one exhibited good antifungal activity against Candida albicans, highlighting the potential of the 2-methylindole scaffold in developing new antifungal agents. nih.gov Other research has focused on developing novel indole derivatives with imidazole (B134444) or triazole motifs that show significant activity against pathogens like Botrytis cinerea. nih.govfrontiersin.org This body of work suggests that derivatives of 2-Methyl-1H-indole-4-carbonitrile could be engineered to function as effective agents for enhancing disease resistance in crops.

Optical Applications

The unique electronic properties of the indole ring system make its derivatives highly attractive for applications in optics, particularly in the field of nonlinear optics (NLO). arxiv.org

Nonlinear optical materials are essential for technologies that involve modifying the properties of light, such as frequency conversion and optical switching. arxiv.org The NLO response in organic molecules is typically achieved in donor-π-acceptor (D-π-A) structures, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. The indole ring is an effective electron donor, making its derivatives excellent candidates for NLO chromophores. rsc.orgresearchgate.net

The magnitude of the NLO effect, quantified by the first hyperpolarizability (β), can be tuned by modifying the molecular structure. rsc.orgrsc.org Studies on various indole derivatives have shown that the NLO properties are strongly dependent on the substituents. For example, in a series of ethenyl indoles, derivatives with a strong electron-withdrawing group like a p-nitro phenyl substituent exhibited a large NLO response and a highly dipolar excited state. rsc.orgrsc.org Theoretical investigations on Indole-7-carboxyldehyde (I7C) also predict good NLO behavior due to intramolecular charge transfer from the indole's NH group to the carbonyl group. arxiv.orgresearchgate.net

Systematic studies using density functional theory (DFT) have further elucidated these structure-property relationships. For carboranyl-substituted indoline (B122111) derivatives, introducing a strong electron-withdrawing group was found to significantly enhance the first hyperpolarizability. nih.gov This enhancement is directly linked to the efficiency of the intramolecular charge transfer upon excitation. nih.gov The 4-carbonitrile group in 2-Methyl-1H-indole-4-carbonitrile acts as an electron-withdrawing moiety, making its derivatives prime candidates for creating novel NLO materials.

| Compound | Description | Key Finding | Reference |

| Ethenyl Indoles | Indoles with p-phenyl substituents having electron-donating or -withdrawing groups. | Strong electron-withdrawing groups (e.g., -NO₂) lead to a higher first hyperpolarizability (β) value. | rsc.orgrsc.org |

| Indole-7-carboxyldehyde (I7C) | An indole derivative with a carboxyldehyde group. | Computational studies predict a high dipole moment and first hyperpolarizability, suggesting good NLO behavior. | arxiv.orgresearchgate.net |

| Carboranyl-substituted Indolines | Indoline derivatives functionalized with carborane and other groups. | The first hyperpolarizability is enhanced by adding strong electron-withdrawing groups to the structure. | nih.gov |

| Indole-based Styryl Dyes | Donor-π-acceptor chromophores based on an indole core. | Exhibit strong intramolecular charge transfer characteristics, which are fundamental to NLO activity. | nih.gov |

This table summarizes research findings on the nonlinear optical properties of various indole derivatives, illustrating the principles applicable to 2-Methyl-1H-indole-4-carbonitrile derivatives.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the common synthetic routes for 2-methyl-1H-indole-4-carbonitrile, and how can reaction conditions influence yield? A1. Key methods include:

- Sonogashira coupling followed by cyclization to form the indole core .

- One-pot multicomponent reactions using aldehydes, malononitrile, and methyl-substituted indole precursors in aqueous or ethanol media, optimized via temperature control (80–100°C) and acid/base catalysis .

Yield improvements rely on solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., CuI or piperidine) to minimize side products like uncyclized intermediates .

Advanced: Q. Q2. How can researchers resolve contradictions in reported synthetic yields for 2-methyl-1H-indole-4-carbonitrile derivatives? A2. Contradictions often arise from:

- Varied purification techniques : Column chromatography vs. recrystallization (e.g., using DMF/acetic acid mixtures) can affect isolated yields .

- Cross-validation using multiple analytical methods (e.g., LCMS, IR, and ¹H NMR) to confirm product purity and identify residual solvents or byproducts .

Structural Characterization

Basic: Q. Q3. Which spectroscopic techniques are critical for confirming the structure of 2-methyl-1H-indole-4-carbonitrile? A3. Essential techniques include:

- IR spectroscopy : Detection of the nitrile (–CN) stretch at ~2204 cm⁻¹ and NH stretches (indole) at ~3175–3464 cm⁻¹ .

- ¹H NMR : Aromatic proton signals in the δ 6.8–8.0 ppm range and methyl group resonance near δ 2.5 ppm .

Advanced: Q. Q4. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry? A4. Using programs like SHELXL for refinement:

- Define bond angles (e.g., C–N–C in the indole ring) and torsional parameters to validate substituent positions .

- Compare experimental data with computational models (e.g., DFT) to identify deviations caused by crystal packing effects .

Biological Activity and SAR Studies

Advanced: Q. Q5. How do structural modifications (e.g., substituent position) impact the biological activity of 2-methyl-1H-indole-4-carbonitrile derivatives? A5. SAR studies reveal:

- Hydrophobic substituents (e.g., 4-methyl) enhance binding to hydrophobic pockets in enzyme targets (e.g., PAK1 inhibitors) .

- Electron-withdrawing groups (e.g., –CN) improve metabolic stability but may reduce solubility, requiring formulation optimization .

Data Contradiction Analysis

Advanced: Q. Q6. How should researchers address discrepancies in reported biological activity data for structurally similar analogs? A6. Strategies include:

- Replicating assays under standardized conditions (e.g., cell line specificity, incubation time) .

- Meta-analysis of published datasets to identify confounding variables (e.g., solvent choice in in vitro assays affecting compound solubility) .

Computational Modeling

Advanced: Q. Q7. What computational tools are recommended for predicting the reactivity and stability of 2-methyl-1H-indole-4-carbonitrile derivatives? A7. Use:

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets, validated against crystallographic data .

- DFT calculations (e.g., Gaussian 16) to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .

Purification Challenges

Basic: Q. Q8. What purification methods are effective for isolating 2-methyl-1H-indole-4-carbonitrile from complex reaction mixtures? A8. Optimal methods:

- Recrystallization from DMF/acetic acid (1:1) to remove polar byproducts .

- Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .

Green Chemistry Applications

Advanced: Q. Q9. Can solvent-free or aqueous-phase synthesis be applied to 2-methyl-1H-indole-4-carbonitrile derivatives? A9. Yes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.